molecular formula C14H12O2 B072208 2-Hydroxy-5-methylbenzophenone CAS No. 1470-57-1

2-Hydroxy-5-methylbenzophenone

Cat. No. B072208
CAS RN: 1470-57-1
M. Wt: 212.24 g/mol
InChI Key: OQERFUGURPLBQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-hydroxy-5-methylbenzophenone involves several chemical strategies. One approach includes the photostability studies of hydroxyoxime extractants of metals, highlighting photo-isomerization and photo-degradation pathways of 2-hydroxy-5-methylbenzophenone oxime derivatives (Krzyżanowska & Olszanowski, 1994). Another study presents a novel synthesis of dihydrobenzo[dioxine] and dihydro-2H-benzo[oxazine] derivatives, starting from prop-2-ynyloxyphenols and anilines, demonstrating a versatile approach to synthesizing complex structures related to 2-hydroxy-5-methylbenzophenone (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure and crystallography of compounds similar to 2-hydroxy-5-methylbenzophenone reveal intriguing details about their configuration. A study on 2-(2-Hydroxy-5-methylphenyl)-5-chlorobenzotriazole provides insights into the planarity and intramolecular hydrogen bonding within the crystalline state, which are critical for understanding the molecular structure and its stability (Lewanowicz & Baert, 1994).

Chemical Reactions and Properties

Chemical reactions involving 2-hydroxy-5-methylbenzophenone derivatives can lead to the formation of various complex molecules. For example, the synthesis and cyclodehydration of hydroxyphenols offer a stereoselective approach to 3-aryl-2,3-dihydrobenzofurans, a process that underscores the compound's reactivity and potential for creating diverse molecular architectures (Bertolini et al., 2007).

Physical Properties Analysis

Understanding the physical properties of 2-hydroxy-5-methylbenzophenone is crucial for its application in various fields. Studies that delve into its photostability, such as the photostability of hydroxyoxime extractants of metals, shed light on the behavior of 2-hydroxy-5-methylbenzophenone under UV light exposure, providing valuable information on its stability and degradation pathways (Krzyżanowska & Olszanowski, 1994).

Chemical Properties Analysis

The chemical properties of 2-hydroxy-5-methylbenzophenone, such as reactivity and interaction with other compounds, are essential for its utilization in chemical synthesis. The regioselective construction of multifunctionalized derivatives showcases the compound's versatility and potential as a precursor for synthesizing UV-absorbing molecules, indicating its application in developing sun protection products (Cai, Xia, & Lee, 2016).

Scientific Research Applications

  • Photostability and Photo-degradation Studies : It is used in studies related to photostability and photo-degradation. For instance, the photostability of hydroxyoxime extractants of metals, specifically the photo-isomerization and photo-degradation of 2-hydroxy-5-methylbenzophenone (Z)-oxime, was investigated, revealing significant insights into its behavior under UV light exposure (Krzyżanowska & Olszanowski, 1994).

  • Synthesis of Derivatives for Anti-inflammatory Activity : This compound has been used in synthesizing new derivatives with potential anti-inflammatory activity. Specifically, derivatives such as 2-methoxy-, 2-hydroxy-, and 2-acetoxy-5-methylbenzophenones and their carboxyl variants were created and analyzed for prostaglandin synthetase inhibition (Bartoń, 1979).

  • Analytical Reagent for Metal Determination : It has been developed as an analytical reagent for the gravimetric determination of divalent copper ions. The reagent forms a colored precipitate with Cu(II), showing its potential in metal analysis (Shingadia & Desai, 2007).

  • In Environmental Water Sample Analysis : Its derivatives are used in environmental science, especially in water sample analysis. A study involved the determination of hydroxylated benzophenone UV absorbers in water samples using liquid chromatography-tandem mass spectrometry (Negreira et al., 2009).

  • Polymer Stabilization : It is also involved in polymer stabilization. A study showed the stabilizing effect of copolymerized 2-hydroxy-4′-vinylbenzophenone in polystyrene, highlighting its potential in material science (Hodgeman, 1979).

  • Endocrine-Disrupting Activity Study : A study investigated its metabolism by rat and human liver microsomes and its effect on endocrine-disrupting activity. This is crucial in understanding its impact on human health and the environment (Watanabe et al., 2015).

Safety And Hazards

2-Hydroxy-5-methylbenzophenone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use and study of 2-Hydroxy-5-methylbenzophenone are not specified in the search results. As a reagent, it may continue to be used in the synthesis of various compounds, including potential new antibacterial and antifungal agents .

properties

IUPAC Name

(2-hydroxy-5-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQERFUGURPLBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047881
Record name 2-Hydroxy-5-methylbenzophenone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxy-5-methylbenzophenone

CAS RN

1470-57-1
Record name 2-Hydroxy-5-methylbenzophenone
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Record name 2-Hydroxy-5-methylbenzophenone
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Record name 2-Hydroxy-5-methylbenzophenone
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Record name 2-Hydroxy-5-methylbenzophenone
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Record name 2-hydroxy-5-methylbenzophenone
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Record name 2-HYDROXY-5-METHYLBENZOPHENONE
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Synthesis routes and methods

Procedure details

##STR19## 38 g (0.3 mol) of dimethylcyclohexylamine and 27 g (0.25 mol) of p-cresol in 150 ml of chlorobenzene were initially taken. 35.1 g (0.25 mol) of benzoyl chloride were added dropwise over one hour, the temperature increasing to 50° C. After cooling to room temperature, the suspension was added to 100 ml of water in order to separate off the dimethylcyclohexylamine hydrochloride. The organic phase was separated off and was dried by partial distillation. 33 g (0.25 mol) of aluminum trichloride were then added a little at a time at room temperature in the course of 30 minutes. During this procedure, the internal temperature increased to 50° C. The batch was stirred at 130° C. for about 10 hours until the evolution of HCl gas had ceased. After cooling to 60° C., the reaction mixture was poured onto ice water. The phases were separated and the aqueous phase was extracted twice with chlorobenzene. The combined organic phases were dried over magnesium sulfate and then evaporated down. 43 g (corresponding to a yield of 81%) of 2-hydroxy-5-methylbenzophenone were obtained. 25 g (0.12 mol) of the compound were then dissolved in 150 ml of methanol, and 4.1 g of sodium hydroxide in 30 ml of methanol were then added. The refluxing reaction mixture was stirred for 3 hours and then evaporated down in a rotary evaporator. 27 g (corresponding to a yield of 98%) of the title compound were obtained in the form of an orange solid.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
35.1 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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